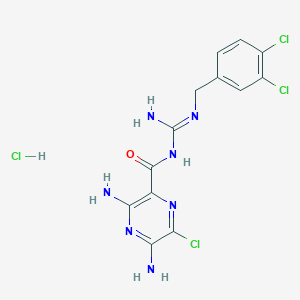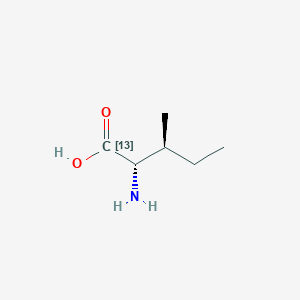![molecular formula C19H17F4NO4 B12061208 4-(2,4-Dioxo-3-propyl-1,5-dioxaspiro[5.5]-undecan-3-yl)-2,3,5,6-tetrafluorobenzonitrile](/img/structure/B12061208.png)
4-(2,4-Dioxo-3-propyl-1,5-dioxaspiro[5.5]-undecan-3-yl)-2,3,5,6-tetrafluorobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-Dioxo-3-propyl-1,5-dioxaspiro[5.5]-undecan-3-yl)-2,3,5,6-tetrafluorobenzonitrile ist eine komplexe organische Verbindung, die sich durch ihre einzigartige spirocyclische Struktur auszeichnet. Diese Verbindung zeichnet sich durch ihre potenziellen Anwendungen in verschiedenen Bereichen aus, darunter die pharmazeutische Chemie und die Materialwissenschaften. Das Vorhandensein mehrerer funktioneller Gruppen, wie z. B. Dioxo, Dioxaspiro und Tetrafluorobenzonitril, trägt zu ihrer vielfältigen Reaktivität und ihrem potenziellen Nutzen bei.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(2,4-Dioxo-3-propyl-1,5-dioxaspiro[5.5]-undecan-3-yl)-2,3,5,6-tetrafluorobenzonitrile umfasst in der Regel einen mehrstufigen Prozess. Ein gängiger Ansatz ist die Diels-Alder-Reaktion, bei der ein Dien mit einem Dienophil unter Bildung des spirocyclischen Kerns reagiert. Zum Beispiel kann die Reaktion von 16-(3-Trimethylsilyloxybutadienyl)furanolabdanoiden mit 5-Methylen(aryliden)-3,3-dimethyl-2,4-dioxan-1,5-dionen in Gegenwart von l-Prolin die gewünschte spirocyclische Struktur liefern .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die Optimierung der Reaktionsbedingungen umfassen, um hohe Ausbeuten und Reinheit zu erzielen. Dazu können der Einsatz fortschrittlicher katalytischer Systeme, Durchflussreaktoren und Reinigungsverfahren wie Chromatographie und Rekristallisation gehören.
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um die Nitrilgruppe in ein Amin oder andere funktionelle Gruppen umzuwandeln.
Gängige Reagenzien und Bedingungen
Gängige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Amine und Thiole. Die Reaktionsbedingungen können variieren, umfassen aber in der Regel kontrollierte Temperaturen, Lösungsmittel wie Dichlormethan oder Ethanol und Katalysatoren, um die Reaktionsgeschwindigkeiten zu erhöhen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reagenzien und Bedingungen ab, die verwendet werden. So kann Oxidation beispielsweise zu Carbonsäuren oder Ketonen führen, während Reduktion zu Aminen führen kann. Substitutionsreaktionen können eine große Bandbreite an funktionellen Gruppen einführen, was zu verschiedenen Derivaten führt.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,4-Dioxo-3-propyl-1,5-dioxaspiro[5.5]-undecan-3-yl)-2,3,5,6-tetrafluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions can vary, but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2,4-Dioxo-3-propyl-1,5-dioxaspiro[5.5]-undecan-3-yl)-2,3,5,6-tetrafluorobenzonitrile hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und die Untersuchung von Reaktionsmechanismen verwendet.
Medizin: Wird wegen seiner potenziellen therapeutischen Eigenschaften, einschließlich der Antikrebs- und antimikrobiellen Aktivität, untersucht.
Industrie: Wird aufgrund seiner Stabilität und funktionalen Vielseitigkeit bei der Entwicklung fortschrittlicher Materialien wie Polymeren und Beschichtungen eingesetzt.
Wirkmechanismus
Der Mechanismus, durch den this compound seine Wirkung entfaltet, ist komplex und umfasst mehrere molekulare Ziele und Signalwege. Die Reaktivität der Verbindung wird durch ihre spirocyclische Struktur beeinflusst, die mit verschiedenen Enzymen und Rezeptoren interagieren kann. So kann die Tetrafluorobenzonitrileinheit mit bestimmten Proteinzielen interagieren und deren Aktivität modulieren, was zu biologischen Effekten führt.
Wirkmechanismus
The mechanism by which 4-(2,4-Dioxo-3-propyl-1,5-dioxaspiro[5.5]-undecan-3-yl)-2,3,5,6-tetrafluorobenzonitrile exerts its effects is complex and involves multiple molecular targets and pathways. The compound’s reactivity is influenced by its spirocyclic structure, which can interact with various enzymes and receptors. For instance, the tetrafluorobenzonitrile moiety may interact with specific protein targets, modulating their activity and leading to biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-Propyl-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]undecan-2,4-dion
- 2,4-Dioxo-3-azaspiro[5.5]undecan-1,5-dicarbonitril
- Dibromierte 1,5-Dioxaspiro[5.5]undecan-Derivate
Einzigartigkeit
4-(2,4-Dioxo-3-propyl-1,5-dioxaspiro[55]-undecan-3-yl)-2,3,5,6-tetrafluorobenzonitrile ist einzigartig aufgrund seiner Kombination aus einem spirocyclischen Kern mit mehreren funktionellen Gruppen, darunter Tetrafluorobenzonitrile
Eigenschaften
Molekularformel |
C19H17F4NO4 |
|---|---|
Molekulargewicht |
399.3 g/mol |
IUPAC-Name |
4-(2,4-dioxo-3-propyl-1,5-dioxaspiro[5.5]undecan-3-yl)-2,3,5,6-tetrafluorobenzonitrile |
InChI |
InChI=1S/C19H17F4NO4/c1-2-6-19(11-14(22)12(20)10(9-24)13(21)15(11)23)16(25)27-18(28-17(19)26)7-4-3-5-8-18/h2-8H2,1H3 |
InChI-Schlüssel |
YAKREKYYFSATAN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(C(=O)OC2(CCCCC2)OC1=O)C3=C(C(=C(C(=C3F)F)C#N)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


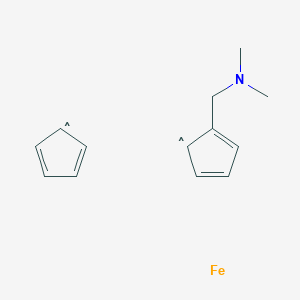


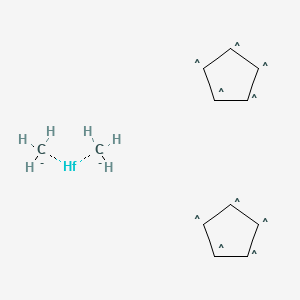


![2,3,4,6,7,8,9,10-Octahydro-10-methylpyrimido[1,2-a]azepine](/img/structure/B12061163.png)
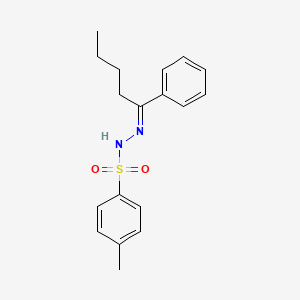
![(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethylbis(2-methylphenyl)phosphine](/img/structure/B12061171.png)

